What are the chemical properties of methyl trifluoromethanesulfonate?
What are the chemical properties of methyl trifluoromethanesulfonate?
For Researchers, Scientists, and Drug Development Professionals
Methyl trifluoromethanesulfonate (B1224126), commonly known as methyl triflate (MeOTf), is a powerful and versatile methylating agent extensively utilized in organic synthesis. Its high reactivity, attributed to the exceptional leaving group ability of the triflate anion, renders it effective for the methylation of a wide array of nucleophiles, including those that are weakly reactive. This guide provides an in-depth overview of its chemical properties, synthesis, purification, and detailed experimental protocols for its application in key chemical transformations.
Chemical and Physical Properties
Methyl triflate is a colorless liquid that is highly reactive and requires careful handling. It is sensitive to moisture and heat.[1][2] Key physical and chemical properties are summarized in the tables below.
Table 1: Physical Properties of Methyl Trifluoromethanesulfonate
| Property | Value | Reference(s) |
| Molecular Formula | C₂H₃F₃O₃S | [3] |
| Molecular Weight | 164.10 g/mol | [3] |
| Appearance | Colorless to yellow/brown liquid | [1][4] |
| Boiling Point | 94-99 °C (lit.) | [5] |
| Melting Point | -64 °C | [3] |
| Density | 1.45 g/mL at 25 °C (lit.) | [5] |
| Refractive Index | n20/D 1.326 (lit.) | [5] |
| Flash Point | 38 °C (100.4 °F) - closed cup | [6] |
| Solubility | Insoluble in water, hydrolyzes. Soluble in many organic solvents. | [3][4][7] |
Table 2: Safety and Hazard Information
| Hazard | Description | Reference(s) |
| GHS Pictograms | Flammable, Corrosive, Toxic | [3] |
| Hazard Statements | H226: Flammable liquid and vapor.H301+H311: Toxic if swallowed or in contact with skin.H314: Causes severe skin burns and eye damage.H330: Fatal if inhaled. | [8] |
| Precautionary Statements | P210, P233, P280, P303+P361+P353, P304+P340+P310, P305+P351+P338 | [6] |
| Toxicity | Extremely hazardous. Destructive to tissues of mucous membranes, upper respiratory tract, eyes, and skin. Inhalation may be fatal. | [1] |
Reactivity
Methyl triflate is a potent electrophilic methylating agent, significantly more reactive than traditional reagents like methyl iodide or dimethyl sulfate (B86663).[3] This high reactivity allows for the methylation of a broad spectrum of functional groups, including weakly nucleophilic substrates such as amides, aldehydes, and nitriles.[3]
Upon contact with water, methyl triflate readily hydrolyzes to form triflic acid and methanol.[3] It reacts exothermically with acids to produce heat, alcohols, and acids.[4][7] Strong oxidizing acids can lead to vigorous, potentially ignitable reactions.[4][7] Mixing with alkali metals or hydrides generates flammable hydrogen gas.[4][7]
Experimental Protocols
Caution: Methyl trifluoromethanesulfonate is extremely toxic and corrosive. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All glassware must be thoroughly dried before use as the reagent is moisture-sensitive.
Synthesis of Methyl Trifluoromethanesulfonate
While commercially available, methyl triflate can be synthesized in the laboratory. A high-yielding method involves the reaction of trifluoromethanesulfonic anhydride (B1165640) with trimethyl orthoformate.
Reaction: (CF₃SO₂)₂O + HC(OCH₃)₃ → CF₃SO₃CH₃ + HCOOCH₃ + CF₃SO₃H
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and an argon inlet, place trifluoromethanesulfonic anhydride (8.47 g, 30 mmol).
-
Cool the flask in an ice bath.
-
Slowly add trimethyl orthoformate (3.18 g, 30 mmol) dropwise to the cooled anhydride.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to 25 °C.
-
Monitor the reaction progress by NMR spectroscopy (the reaction is typically complete within 15 minutes).
-
Upon completion, the product is purified by vacuum distillation to yield methyl trifluoromethanesulfonate as a colorless liquid (9.74 g, 99% yield).[9]
Purification
Crude methyl triflate can be purified by vacuum distillation.[9] For the purification of the related trifluoromethanesulfonic anhydride, residual acid can be removed by treatment with phosphorus pentoxide followed by vacuum distillation.[5] A similar approach can be considered for methyl triflate if acidic impurities are present.
N-Methylation of a Quinocarcin (B1679961) Precursor
This protocol details the N-methylation of a secondary amine in the synthesis of a precursor to the antitumor antibiotic (-)-Quinocarcin.[10]
Materials:
-
Quinocarcin precursor (secondary amine)
-
Methyl trifluoromethanesulfonate (MeOTf)
-
Proton Sponge® (1,8-Bis(dimethylamino)naphthalene)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an argon atmosphere, dissolve the quinocarcin precursor (1.0 equivalent) and Proton Sponge® (1.5 equivalents) in anhydrous dichloromethane.[10]
-
Cool the solution to 0 °C in an ice bath.[10]
-
Add methyl trifluoromethanesulfonate (1.5 equivalents) dropwise via syringe over 5-10 minutes.[10]
-
Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.[10]
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.[10]
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane (3x).[10]
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[10]
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.[10]
O-Methylation of Alcohols (Catalytic)
Methyl triflate can be used catalytically for the nucleophilic substitution of alcohols. This protocol provides a general procedure.
Materials:
-
Alcohol
-
Nucleophile
-
Methyl trifluoromethanesulfonate (20 mol%)
-
Anhydrous nitromethane (B149229)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the alcohol (1.0 equiv) and the nucleophile (1.2 equiv).
-
Add anhydrous nitromethane and stir until all solids are dissolved.
-
Carefully add methyl trifluoromethanesulfonate (20 mol%) to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature or 60 °C) for 2-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Methylation of Pyridine (B92270) Derivatives
This protocol describes the methylation of a substituted pyridine.
Procedure:
-
In a dry, single-necked flask equipped with a magnetic stir bar and under an argon atmosphere, add the pyridine derivative (e.g., ethyl 5-hydroxynicotinate, 4.44 g, 26.6 mmol, 1.0 equiv).[11]
-
Add anhydrous dichloromethane (100 mL) via syringe, resulting in a white suspension.[11]
-
Add methyl trifluoromethanesulfonate (3.00 mL, 26.5 mmol, 1.0 equiv) in one portion via syringe. An exothermic reaction occurs, and the solution turns yellow.[11]
-
Stir the mixture for 4 hours at 23 °C. A white solid will precipitate.[11]
-
Monitor the reaction by TLC.[11]
-
Upon completion, add pentane (B18724) (50 mL) and cool the flask in an ice bath for 30 minutes.[11]
-
Filter the suspension through a sintered glass funnel, wash the precipitate with pentane (50 mL), and dry the solid under high vacuum.[11]
Applications in Drug Development and Research
Methyl triflate's potent methylating ability makes it a valuable tool in drug discovery and development. It is frequently employed for the late-stage functionalization of complex molecules to explore structure-activity relationships. Its ability to methylate heteroatoms is crucial in the synthesis of many pharmaceutical compounds and natural products.[10] Furthermore, radiolabeled [¹¹C]methyl triflate is a key reagent in positron emission tomography (PET) imaging studies, enabling the synthesis of radiotracers for in vivo imaging.
Conclusion
Methyl trifluoromethanesulfonate is a highly effective and versatile reagent for methylation in organic synthesis. Its strong electrophilicity allows for the methylation of a wide range of functional groups under relatively mild conditions. However, its high reactivity is accompanied by significant toxicity and hazards, necessitating strict adherence to safety protocols. The detailed experimental procedures provided in this guide offer a starting point for researchers to safely and effectively utilize this powerful synthetic tool in their work.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CN104262376A - TMSOTf (trimethylsilyl trifluoromethanesulfonate) purifying method - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Open Flask: Magic Methyl Effect [openflask.blogspot.com]
- 7. Methyl trifluoromethanesulfonate - Wikipedia [en.wikipedia.org]
- 8. eurekaselect.com [eurekaselect.com]
- 9. CN106008282A - Method for synthesizing trifluoromethanesulfonate - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. orgsyn.org [orgsyn.org]
